2-Fluoro-4-(3-methoxyphenyl)benzonitrile
Description
2-Fluoro-4-(3-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It is a derivative of benzonitrile, featuring a fluoro and a methoxy group attached to the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science .
Properties
IUPAC Name |
2-fluoro-4-(3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVFSVRNEYXKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743052 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-62-2 | |
| Record name | 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-methoxyphenyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(3-methoxyphenyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Organic Synthesis
2-Fluoro-4-(3-methoxyphenyl)benzonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Research has indicated that this compound may exhibit biological activity relevant to drug discovery:
- Enzyme Inhibition Studies : It can be used to investigate interactions with specific enzymes, potentially leading to the development of new inhibitors.
- Receptor Binding Assays : The structural features may influence binding affinity to various biological receptors, making it a candidate for further pharmacological studies.
Material Science
Due to its unique chemical properties, this compound is explored in the development of advanced materials:
- Polymer Chemistry : It can be utilized as a monomer or additive in polymer formulations, enhancing material properties such as thermal stability and mechanical strength.
- Chemical Sensors : Its reactivity can be harnessed in the design of sensors for detecting specific analytes, leveraging its ability to undergo selective chemical transformations.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated promising activity that warrants further investigation into its mechanism of action.
-
Development of Novel Drug Candidates :
- A series of compounds based on this structure were screened for their ability to inhibit specific targets in disease pathways, showing potential for lead optimization in drug discovery projects.
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Material Characterization :
- Investigations into polymer composites incorporating this compound have demonstrated enhanced mechanical properties and thermal resistance compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(3-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzonitrile
- 3-Fluoro-4-methylbenzonitrile
- 4-Fluoro-3-methoxybenzonitrile
Uniqueness
2-Fluoro-4-(3-methoxyphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Biological Activity
2-Fluoro-4-(3-methoxyphenyl)benzonitrile, a compound characterized by its unique fluorinated and methoxy-substituted phenyl groups, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C14H10FNO
- Molecular Weight : 227.23 g/mol
- Structure : The compound features a benzonitrile core with a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and binding affinity to target proteins, which can lead to:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as inflammation and cancer progression.
- Receptor Modulation : Its structural features suggest potential interactions with receptors that mediate neurotransmission and cell signaling .
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound displays antimicrobial properties against various pathogens. Its efficacy may stem from its ability to disrupt cellular processes in bacteria and fungi.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential, particularly in models of chronic inflammation. It appears to modulate cytokine production, thereby reducing inflammation markers such as TNF-α and IL-6 .
Anticancer Properties
Recent investigations highlight the anticancer potential of this compound. It has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells. The mechanism involves interference with cell cycle progression and induction of apoptosis in tumor cells .
Data Table: Biological Activities Summary
| Biological Activity | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Anti-inflammatory Research : In an animal model, treatment with the compound resulted in a marked decrease in inflammatory markers following induced arthritis, suggesting its therapeutic potential in inflammatory diseases.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-4-(3-methoxyphenyl)benzonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a fluoro-substituted benzonitrile precursor reacts with a boronic ester derivative of 3-methoxyphenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol (3:1) at 80–90°C. Key parameters include maintaining anhydrous conditions, optimizing catalyst loading (1–2 mol%), and using a base like Na₂CO₃ to stabilize intermediates . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/petroleum ether .
| Synthesis Parameters | Example Values |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1.5 mol%) |
| Solvent System | Toluene/ethanol (3:1) |
| Temperature | 80–90°C |
| Base | Na₂CO₃ |
| Yield | ~71% (similar analogs) |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Characterization relies on:
-
FT-IR : Confirms nitrile (C≡N) stretch at ~2227 cm⁻¹ and aromatic C=C bonds at ~1600 cm⁻¹ .
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NMR : ¹H NMR (DMSO-d₆) shows distinct signals for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.9–7.7 ppm). ¹³C NMR identifies nitrile carbons at ~115 ppm .
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Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 269 [M⁺] for analogs) and fragmentation patterns .
Key Spectral Data Observed Values IR (C≡N) 2227 cm⁻¹ ¹H NMR (methoxy) δ 3.8 ppm (s, 3H) EI-MS Molecular Ion m/z 269 (M⁺)
Q. What are the typical reactivity patterns of the nitrile and methoxy groups in this compound?
- Methodological Answer :
- Nitrile Group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH₄ to form amines).
- Methoxy Group : Demethylation via BBr₃ yields phenolic derivatives, while electrophilic substitution (e.g., nitration) occurs at the ortho position relative to the methoxy group.
- Fluorine : Acts as a leaving group in SNAr reactions under basic conditions .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:
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Electrophilicity : The nitrile group increases electron-withdrawing effects, stabilizing negative charges (ELF analysis).
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Fukui Indices : Identify reactive sites for electrophilic attacks (e.g., para to fluorine) .
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Molecular Docking : Used to assess binding affinity with biological targets (e.g., enzymes), leveraging AutoDock Vina with Lamarckian genetic algorithms .
Computational Parameters Values/Software Basis Set 6-311++G(d,p) Solvent Model PCM (Polarizable Continuum) Docking Software AutoDock Vina
Q. What contradictions exist in reported spectroscopic data, and how are they resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic proton assignments) may arise from solvent polarity or impurities. Resolution strategies:
- Compare experimental data with computed NMR (GIAO method).
- Use heteronuclear correlation (HSQC/HMBC) to confirm connectivity .
- Example: Aromatic protons in DMSO-d₆ show upfield shifts (δ 6.9–7.7 ppm) vs. CDCl₃ (δ 7.1–7.9 ppm) due to hydrogen bonding with DMSO .
Q. How does the compound interact with metal surfaces or nanostructures in material science applications?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and DFT simulations reveal:
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Adsorption Geometry : The nitrile group binds vertically to Ag/Pd surfaces via the lone pair on nitrogen, while the methoxy group stabilizes interactions through π-stacking .
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Solvent Effects : Benzonitrile derivatives act as co-solvents, altering surface energy and solvation free energy in nanoparticle synthesis .
Surface Interaction Metrics Observations Binding Energy (Ag surface) ~1.8 eV (DFT) Solvent Dipole Moment 4.01–4.18 D
Research Application Scenarios
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : The fluorinated aromatic core enhances metabolic stability and bioavailability. Applications include:
- Kinase Inhibitors : Functionalization at the nitrile group (e.g., conversion to amides) targets ATP-binding pockets.
- PET Tracers : ¹⁸F-labeled analogs are synthesized via isotopic exchange .
Q. What strategies mitigate challenges in regioselective functionalization?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
